2-Methyl-4-(dimethylamino)azobenzene

Overview

Description

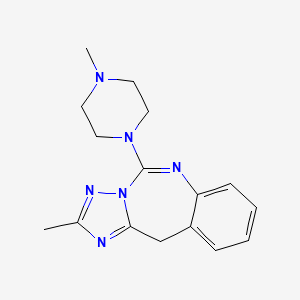

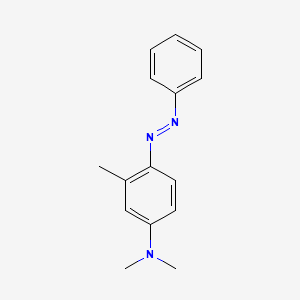

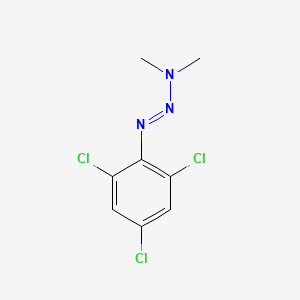

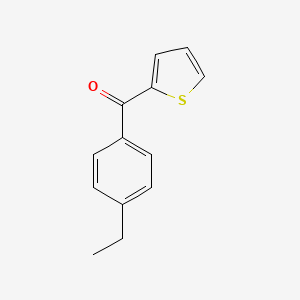

2-Methyl-4-(dimethylamino)azobenzene is an azo compound . It is a red-orange solid and is insoluble in water . The molecular formula of this compound is C15H17N3 .

Synthesis Analysis

The classical methods for the synthesis of azo compounds like 2-Methyl-4-(dimethylamino)azobenzene are the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .Molecular Structure Analysis

2-Methyl-4-(dimethylamino)azobenzene belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .Chemical Reactions Analysis

2-Methyl-4-(dimethylamino)azobenzene is an azo compound. Azo, diazo, azido compounds can detonate. This applies in particular to organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed by mixing materials of this class with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .Physical And Chemical Properties Analysis

2-Methyl-4-(dimethylamino)azobenzene is a red-orange solid . It is insoluble in water . The molecular weight of this compound is 239.32 .Scientific Research Applications

Chemical Sensing

2-MeDAB has been explored for its potential in chemical sensing due to its photochemical properties. The compound’s ability to undergo reversible photoisomerization between its trans and cis forms allows it to be used as a molecular switch . This property can be harnessed to create sensors that detect specific molecules or environmental conditions, changing their optical properties in response to target analytes.

Organic Transistors

In the field of electronics, 2-MeDAB’s photoswitchable nature is being utilized to develop photoswitchable organic transistors . These transistors can be controlled using light, which could lead to advancements in the development of optoelectronic devices. The light-responsive characteristic of 2-MeDAB enables the modulation of current flow through the transistor, paving the way for innovative electronic applications.

Photopharmacology

2-MeDAB derivatives are being investigated for their use in photopharmacology . This emerging field combines the compound’s photoswitching capabilities with therapeutic applications, allowing for the control of drug activity with light. This could enable targeted drug delivery and activation, reducing side effects and improving treatment efficacy.

Photoswitchable Adhesives

The reversible isomerization of 2-MeDAB can be applied to create photoswitchable adhesives . These adhesives can change their adhesive properties when exposed to light, which can be useful in various industrial and biomedical applications where temporary adhesion is required.

Biodegradable Materials for Drug Delivery

Researchers are exploring the use of 2-MeDAB in the synthesis of biodegradable materials for drug delivery systems . The compound’s structural flexibility and biodegradability make it a candidate for constructing drug carriers that release their payload in response to specific stimuli, such as light or pH changes.

Photonics and Microfabrication

2-MeDAB is also significant in photonics and microfabrication . Its photosensitive properties allow for the creation of patterns and structures on a microscopic scale using light. This has implications for the manufacturing of optical devices and the development of new materials with precise features.

Mechanism of Action

Mode of Action

One study suggests that azo compounds like 2-medab can induce conformational transitions in certain proteins . This interaction could potentially alter the function of these proteins, leading to various downstream effects. More research is required to fully understand the interaction between 2-MeDAB and its targets.

Biochemical Pathways

It is known that azo compounds can influence various biochemical processes, including enzyme activity and protein function

Result of Action

Some studies suggest that azo compounds can have toxic effects, particularly in the liver . More research is needed to fully understand the effects of 2-MeDAB at the molecular and cellular level.

Safety and Hazards

2-Methyl-4-(dimethylamino)azobenzene is toxic . It can be harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . In case of a spill of this chemical, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container .

Future Directions

properties

IUPAC Name |

N,N,3-trimethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOLYZIJUDOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074845 | |

| Record name | 2-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992) | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

54-88-6 | |

| Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Dimethylamino)-2-methylazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-dimethylaminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-MeDAB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(phenylazo)-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Q2BUE0AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-MeDAB compare to 3'-MeDAB in terms of its impact on liver enzymes?

A1: While both 2-MeDAB and 3'-MeDAB are aminoazo dyes, they exhibit different effects on liver enzyme activity. Research suggests that 2-MeDAB does not significantly affect most liver enzymes, except for potentially increasing the activity of glutamic dehydrogenase. [] Conversely, 3'-MeDAB significantly alters the activities of various enzymes, including those involved in glucose metabolism, amino acid metabolism, and detoxification. [] This difference in enzyme activity modulation might contribute to the contrasting carcinogenic potencies of the two compounds.

Q2: Does 2-MeDAB bind to DNA and proteins in the liver like its carcinogenic counterpart 3'-MeDAB?

A2: Yes, studies demonstrate that metabolites of both 2-MeDAB and 3'-MeDAB bind to rat liver DNA and proteins, but with distinct patterns. [] Interestingly, while 3'-MeDAB metabolites show higher binding affinity to DNA, 2-MeDAB metabolites exhibit equal or even greater binding to proteins. [] This difference in binding patterns suggests potentially different mechanisms of action and could be relevant to their contrasting carcinogenicity.

Q3: Does the position of the methyl group in 2-MeDAB influence its binding to serum albumin and nuclear proteins?

A3: While the provided abstracts don't directly compare 2-MeDAB with other isomers regarding their binding to serum albumin and nuclear proteins, it's known that even small structural modifications can significantly impact a molecule's binding properties. [, , ] Further research is needed to directly assess how the methyl group position in 2-MeDAB affects its interactions with these proteins compared to 3'-MeDAB.

Q4: Does the administration of 2-MeDAB lead to any observable changes in the activity of Glucose-6-phosphatase within the liver?

A4: While research has been conducted to examine the effects of 2-MeDAB on Glucose-6-phosphatase activity in rat liver cells, the specific outcomes and conclusions from these studies are not provided in the abstracts. [, ] Further investigation and access to the full research articles would be required to delve into the detailed findings regarding 2-MeDAB's influence on this enzyme's activity.

Q5: Can the tautomeric equilibrium of 2-MeDAB provide insights into its biochemical behavior?

A5: Yes, the tautomeric equilibrium of 2-MeDAB and its derivatives has been investigated to understand the influence of methyl group positions on basicity and potential reactivity. [] The research suggests that the methyl group in the 2-position primarily exerts an inductive effect on the amino nitrogen's basicity, while its impact on the azo nitrogens' basicity is less significant compared to the 2'-methyl group. [] This understanding of electronic and steric effects within the molecule can shed light on its interactions with biological targets.

Q6: What are the implications of the observed differences between 2-MeDAB and 3'-MeDAB for cancer research?

A6: The contrasting effects of 2-MeDAB and 3'-MeDAB on liver enzymes and their distinct binding patterns to DNA and proteins offer valuable insights into the structure-activity relationships of aminoazo dyes in hepatocarcinogenesis. [, ] Understanding these differences can aid in identifying the specific molecular events triggered by 3'-MeDAB that lead to cancer development, potentially paving the way for novel preventive and therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

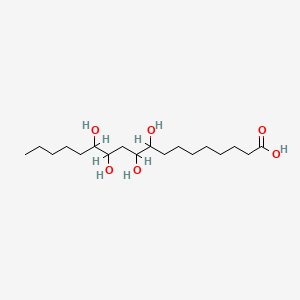

![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)